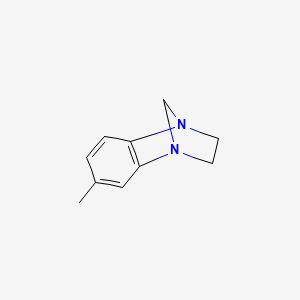![molecular formula C5H6N4O B11922307 5,7A-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11922307.png)
5,7A-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7A-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol: is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolopyrimidine family, which is known for its biological and pharmacological activities. The structure of this compound consists of a fused pyrazole and pyrimidine ring system, making it a privileged core skeleton in many biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ultrasonic-Assisted Synthesis: One method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction.
Microwave-Assisted Synthesis: Another efficient method is the three-component microwave-assisted synthesis.
Industrial Production Methods:
- The industrial production of 5,7A-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves large-scale synthesis using the above methods, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: This compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole and pyrimidine rings.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming various derivatives with enhanced biological activities.
Common Reagents and Conditions:
Conditions: Reactions are often carried out under ultrasonic or microwave irradiation to improve efficiency and yield.
Major Products:
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine:
- Exhibits anticancer activity against various cancer cell lines .
- Acts as a CDK2 inhibitor, making it a potential candidate for cancer treatment .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
CDK2 Inhibition: The compound inhibits cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle progression.
Apoptosis Induction: It induces apoptosis in cancer cells by altering cell cycle progression and triggering cell death pathways.
Comparison with Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar core structure but different biological activities.
1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A structurally similar compound with different pharmacological properties.
Uniqueness:
Properties
Molecular Formula |
C5H6N4O |
|---|---|
Molecular Weight |
138.13 g/mol |
IUPAC Name |
5,7a-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol |
InChI |
InChI=1S/C5H6N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2,4-5,10H,(H,6,7) |
InChI Key |
UNNDCBMEBJADSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(NC=NC2N=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922244.png)


![4,9-Diazadispiro[2.2.2.2]decane](/img/structure/B11922263.png)

![5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11922273.png)



![1H-Pyrazolo[4,3-c]pyridine-4-carbaldehyde](/img/structure/B11922297.png)


